molecular formula C14H17N3O B10953691 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-2-methylbenzamide

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-2-methylbenzamide

Cat. No.: B10953691
M. Wt: 243.30 g/mol
InChI Key: DSTVVCSMKWJVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of compound 1 involves several steps, starting from 1-methyl-1H-pyrazol-5-amine

Chemical Reactions Analysis

Compound 1 can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions contribute to its versatility. Major products formed during these transformations are essential for understanding its chemical behavior.

Scientific Research Applications

The applications of compound 1 extend across multiple fields:

    Medicine: As an intermediate in ceftolozane synthesis, it plays a crucial role in antibiotic development.

    Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

    Industry: Its industrial applications may include pharmaceutical production and chemical synthesis [, ].

Mechanism of Action

While the exact mechanism of ceftolozane’s antibacterial effects is beyond the scope of this article, it likely involves inhibition of bacterial cell wall synthesis. Further studies elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Compound 1’s uniqueness lies in its structure and synthetic pathway. Other related compounds may include benzamides, pyrazoles, and cephalosporins [2, 4, 5].

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-2-methylbenzamide

InChI

InChI=1S/C14H17N3O/c1-3-17-12(8-9-16-17)10-15-14(18)13-7-5-4-6-11(13)2/h4-9H,3,10H2,1-2H3,(H,15,18)

InChI Key

DSTVVCSMKWJVDE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC(=O)C2=CC=CC=C2C

Origin of Product

United States

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